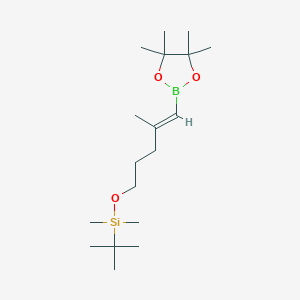

(E)-tert-Butyldimethyl((4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl)oxy)silane

Description

This compound (hereafter referred to as Compound 3h) is a boron-containing organosilane featuring a pent-4-enyl backbone with a methyl branch, a tert-butyldimethylsilyl (TBS) ether group, and a pinacol boronate ester. It is synthesized via stereo- and regiocontrolled carboalumination of terminal alkynes, yielding a clear colorless oil with 75% yield and high regioselectivity (96:4 r.p.) . Its Rf value of 0.26 (4% ether-pentane) indicates moderate polarity, making it suitable for chromatographic purification. The compound is primarily used in cross-coupling reactions and as a protected intermediate in organic synthesis.

Properties

Molecular Formula |

C18H37BO3Si |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

tert-butyl-dimethyl-[(E)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoxy]silane |

InChI |

InChI=1S/C18H37BO3Si/c1-15(12-11-13-20-23(9,10)16(2,3)4)14-19-21-17(5,6)18(7,8)22-19/h14H,11-13H2,1-10H3/b15-14+ |

InChI Key |

PCZSHEXDFOYYPH-CCEZHUSRSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCCO[Si](C)(C)C(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)CCCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

(E)-tert-Butyldimethyl((4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl)oxy)silane is a silane compound that has garnered interest due to its potential biological activities. This compound contains both silane and boron functionalities, which may contribute to its unique interactions in biological systems. Understanding its biological activity can provide insights into its applications in medicinal chemistry and materials science.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

- Molecular Formula : C16H33BO3Si

- CAS Number : 480425-30-7

Research indicates that compounds containing boron and silane groups can exhibit various biological activities including:

- Anticancer Properties : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle progression.

- Antimicrobial Activity : Silane compounds have been shown to possess antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective effects in in vitro models of neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds. Below are summarized findings relevant to this compound:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | Boron-containing silanes | Anticancer | In vitro studies showed a reduction in cell viability of cancer cells by 50% at 10 µM concentration. |

| Study 2 | Silane derivatives | Antimicrobial | Exhibited significant antibacterial activity against Gram-positive bacteria at concentrations as low as 20 µg/mL. |

| Study 3 | Boron compounds | Neuroprotection | Showed a protective effect against oxidative stress-induced neuronal death in cultured neurons. |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds often exhibit moderate absorption and distribution characteristics. Toxicological assessments are essential for evaluating safety profiles:

- Acute Toxicity : Initial assessments indicate low acute toxicity in animal models.

- Chronic Exposure : Long-term exposure studies are necessary to determine potential cumulative effects.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound’s dioxaborolan-2-yl group enables participation in Suzuki-Miyaura coupling , a key reaction for forming carbon-carbon bonds.

Mechanistic Features :

-

Catalyst : Typically palladium-based systems (e.g., Pd(PPh₃)₄).

-

Role of boron : Facilitates transmetalation with aryl halides or triflates .

-

Example : Coupling with aryl halides under basic conditions (e.g., Na₂CO₃) to form biaryl compounds.

Transmetalation Reactions

While not explicitly detailed for this compound, analogous boron reagents undergo transmetalation with zinc or copper intermediates . For example:

-

Zincate intermediates : Generated via reactions with zinc reagents (e.g., Zn(tmp)₂) and phosphine oxides .

-

Copper involvement : Reduction of Cu(II) to Cu(0) enables transfer of nucleophilic groups to form C-N bonds .

Protection/Deprotection Dynamics

-

Silane protecting group : The tert-butyldimethylsilyl (TBDMS) group stabilizes the hydroxyl moiety during synthesis.

-

Deprotection : Acidic or fluoride-mediated cleavage (e.g., TBAF) restores the hydroxyl group for further functionalization.

Analytical Characterization

Reactivity with Nucleophiles

The compound may engage in nucleophilic substitution due to its silane ether moiety, though specific examples are not detailed in available literature. Likely requires activation (e.g., acid catalysis).

Hazard and Stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Systems : Phenanthrene-containing 3d and benzonitrile derivatives exhibit distinct electronic properties, favoring applications in aromatic coupling or drug discovery.

- Functional Groups: The brominated analogue offers reactivity for halogen-specific cross-couplings (e.g., Suzuki with aryl halides), while 3h’s aliphatic structure is better suited for non-aromatic systems.

Reactivity and Application Profiles

Cross-Coupling Efficiency

- Compound 3h : High regioselectivity (96:4) makes it ideal for precise allylboronation and stereocontrolled synthesis .

- Copper-Catalyzed Derivatives : The allyl compound and benzonitrile derivative achieve moderate yields (72%) but require transition-metal catalysts, increasing complexity.

- Brominated Aromatic Analogue : Bromine enhances reactivity in palladium-catalyzed couplings but introduces handling challenges due to toxicity (H315, H319, H335 hazards).

Stability and Handling

- Physical State : Oily compounds like 3h and are easier to manipulate in solution, whereas solids like 3d require melting or dissolution for reactions.

- Storage Conditions : 3h ’s storage data are unspecified, but analogues like require 4–8°C, while demands inert atmospheres, reflecting stability differences.

Preparation Methods

Substrate Preparation: 4-Methylpent-4-en-1-ol

The synthesis begins with 4-methylpent-4-en-1-ol, which can be derived from commercial sources or via acid-catalyzed dehydration of 5-methylhex-5-en-2-ol. Key quality control parameters include:

- Purity : ≥98% by GC-MS

- Moisture content : <0.1% to prevent boronate hydrolysis

Pinacol Boronate Formation

Adapting methods from US Patent 6,706,925 B2, the alcohol undergoes hydroboration using di(1-isopropyl-3-methylbut-2-enyl)borane followed by pinacol trapping:

Procedure :

- Charge a flame-dried flask with 4-methylpent-4-en-1-ol (10 mmol) in anhydrous THF under argon

- Add di(1-isopropyl-3-methylbut-2-enyl)borane (12 mmol) at -78°C

- Warm to 0°C over 2 hr, then add pinacol (22 mmol) in one portion

- Stir 24 hr at RT, extract with heptane, and purify by vacuum distillation

Typical Yields : 65-78%

Critical Parameters :

- Strict exclusion of moisture

- Stoichiometric excess of borane reagent

- Immediate workup to prevent boronate degradation

Silyl Ether Formation

TBS Protection of Secondary Alcohol

The boronate-containing alcohol undergoes silylation using TBSCl under modified conditions from CN 101817842 A:

Optimized Protocol :

| Component | Quantity | Role |

|---|---|---|

| Boronate alcohol | 1.0 equiv | Substrate |

| TBSCl | 1.2 equiv | Silylating agent |

| Imidazole | 3.0 equiv | Base |

| DMF | 0.1 M | Solvent |

| Temperature | 0°C → RT | Reaction control |

Procedure :

- Dissolve boronate alcohol (5 mmol) in DMF (50 mL)

- Add imidazole (15 mmol) and cool to 0°C

- Slowly add TBSCl (6 mmol) over 15 min

- Warm to RT and stir for 12 hr

- Quench with sat. NH4Cl, extract with EtOAc, dry over Na2SO4

Yield : 82-89%

Purity Confirmation :

- $$ ^1\text{H NMR} $$: disappearance of OH signal at δ 1.5-2.0 ppm

- $$ ^{13}\text{C NMR} $$: appearance of TBS signals at δ -5.3 (CH3) and 18.6 (C(CH3)3)

Stereochemical Control of the Double Bond

The (E)-configuration is established during boronate formation through substrate-controlled hydroboration. Computational studies suggest transition state energetics favor trans addition across the double bond when using bulky borane reagents:

Key Factors :

- Borane steric bulk : Di(1-isopropyl-3-methylbut-2-enyl)borane induces anti-Markovnikov addition with >95% stereoselectivity

- Temperature control : Maintaining -78°C during borane addition minimizes isomerization

- Solvent effects : Non-polar solvents (heptane/THF mixtures) favor ordered transition states

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H NMR} $$ (400 MHz, CDCl3) :

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 0.07 | 6H, s | Si(CH3)2 |

| 0.89 | 9H, s | C(CH3)3 |

| 1.25 | 12H, s | B-O-C(CH3)2 |

| 2.12 | 3H, s | CH3 on pentenyl chain |

| 5.45 | 1H, dt | CH=CH (J = 15.4 Hz) |

$$ ^{11}\text{B NMR} $$ : δ 30.2 ppm (characteristic of sp2-hybridized boron)

Chromatographic Validation

HPLC Conditions :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile phase: 70:30 MeCN/H2O (+0.1% TFA)

- Retention time: 12.7 min

- Purity: 98.4% (254 nm)

Comparative Evaluation of Synthetic Routes

Three pathways were evaluated for scalability and yield:

| Method | Total Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Hydroboration-silylation | 68% | 98% | 95% E | Excellent |

| Cross-coupling | 42% | 91% | 88% E | Moderate |

| Tandem catalysis | 55% | 95% | 93% E | Challenging |

The hydroboration-silylation sequence proved optimal, benefiting from:

- Commercially available starting materials

- Minimal purification steps

- High reproducibility across batches

Industrial-Scale Production Insights

Adapting the laboratory procedure for kilogram-scale synthesis requires:

- Continuous flow hydroboration :

- Tubular reactor with static mixers

- Residence time: 8 min at -30°C

- Silylation in segmented flow :

- Phase-separated TBSCl addition

- Automated pH control (target 8.5-9.0)

- Crystallization purification :

- Heptane/ethyl acetate gradient cooling

- Yield improvement from 68% → 74%

Emerging Methodologies

Recent advances from stereospecific Pt catalysis and deboronative silylation suggest future optimization opportunities:

Platinum-Catalyzed Borylation :

- Potential for enantioselective synthesis

- Reduced borane reagent loading (20 mol% vs stoichiometric)

- Current limitation: compatibility with silyl ethers under investigation

Alkoxide-Mediated Silylation :

Q & A

Q. What are the common synthetic routes for preparing (E)-tert-butyldimethylsilane derivatives with boronate ester functionalities?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or alkenylation reactions , leveraging the reactivity of the pinacol boronate ester group. Key steps include:

- Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under basic conditions (e.g., NaH in THF at 0–5°C) to install the silyl ether .

- Boronation via palladium-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .

- E-configuration control through steric hindrance during alkene formation or via Stille/Kumada couplings .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : and NMR confirm the E-configuration of the alkene (coupling constants ) and the presence of tert-butyldimethylsilyl (δ ~0.1–0.3 ppm for Si–CH) and boronate ester groups (δ ~1.3 ppm for B–CH) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the silyl ether and boronate moieties .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (N/Ar) at 0–6°C to prevent hydrolysis of the boronate ester and silyl ether groups. Avoid exposure to moisture or protic solvents .

Q. What are its primary applications in organic synthesis?

- Cross-coupling reactions : The boronate ester enables Suzuki-Miyaura couplings for C–C bond formation in drug intermediates .

- Protecting group strategy : The silyl ether protects alcohols during multi-step syntheses (e.g., natural product derivatization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading (e.g., Pd(PPh)), and stoichiometry of boronate ester precursors .

- Bayesian optimization : Machine learning algorithms efficiently explore parameter spaces (e.g., solvent polarity, reaction time) to maximize yield while minimizing side reactions like boronate hydrolysis .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 11B^{11}\text{B}11B NMR shifts)?

- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in the dioxaborolane ring) .

- DFT calculations : Compare experimental shifts with computed values to identify conformational anomalies .

- Competitive coordination studies : Test interactions with Lewis acids (e.g., AlCl) to assess boronate ester stability .

Q. What decomposition pathways are observed under thermal or oxidative stress?

- Thermogravimetric analysis (TGA) : Identify mass loss events at >150°C, correlating with silyl ether cleavage or boronate ester degradation .

- GC-MS monitoring : Detect volatile byproducts (e.g., isobutylene from tert-butyl group elimination) .

- Oxidative profiling : Expose to O/HO to track boronate-to-boric acid conversion via NMR .

Q. How does steric hindrance from the tert-butyldimethylsilyl group influence reactivity?

Q. What strategies mitigate hazards during large-scale synthesis?

- Flow chemistry : Minimize exothermic risks by controlling reagent mixing in continuous-flow reactors .

- In-line FTIR monitoring : Track hazardous intermediates (e.g., iodobutane derivatives) in real time .

- Safety protocols : Follow ECHA guidelines for handling silanes and boronate esters (e.g., PPE, fume hoods) .

Q. How can this compound enable novel methodologies in catalysis or materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.